8-Bromo-1-naphthaleneethanol

Physicochemical profiling Lead optimization Property prediction

Researchers needing the precise 1,8-substitution pattern for conformationally stable 1,8-diarylnaphthalenes in photoluminescent ion sensors rely on 8-Bromo-1-naphthaleneethanol. Key benefits: - Unique steric/electronic environment, unattainable with isomers. - Patent-backed synthesis from 1,8-dibromonaphthalene (56.9% yield) for reliable scale-up. - Predicted pKa 14.71 ensures neutral, membrane-permeable alcohol for prodrug design. In stock, ready for global shipping.

Molecular Formula C12H11BrO
Molecular Weight 251.12 g/mol
Cat. No. B13935956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1-naphthaleneethanol
Molecular FormulaC12H11BrO
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CCO)C(=CC=C2)Br
InChIInChI=1S/C12H11BrO/c13-11-6-2-5-9-3-1-4-10(7-8-14)12(9)11/h1-6,14H,7-8H2
InChIKeyCRSJJLZGAUZDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-1-naphthaleneethanol: Identity and Baseline Profile


8-Bromo-1-naphthaleneethanol (CAS 80859-61-6), also known as 2-(8-bromonaphthalen-1-yl)ethanol, is a halogenated aromatic alcohol with the molecular formula C12H11BrO and a molecular weight of 251.12 g/mol . It features a naphthalene ring system with a bromine atom at the 8-position and a 2-hydroxyethyl (–CH2CH2OH) group at the 1-position . This structure differentiates it from other bromonaphthalene derivatives like the methanol analog (8-bromo-1-naphthalenemethanol, CAS 14938-58-0) or isomers such as 1-bromo-2-naphthaleneethanol (CAS 115351-61-6). It is typically synthesized from 1,8-dibromonaphthalene via lithium-halogen exchange followed by reaction with oxirane, yielding the target compound as a yellow solid with a reported yield of 56.9% .

1 1,8-substitution pattern enables cofacial diarylnaphthalene architectures
2 Synthetic intermediate for liquid crystal and fluorescent material research
3 Reported patent-backed synthetic route via lithium-halogen exchange

Why 8-Bromonaphthalene Analogs Cannot Be Substituted


While several brominated naphthalene derivatives exist, their substitution patterns directly dictate their reactivity, downstream synthetic utility, and final application properties. The specific 1,8-substitution pattern of 8-Bromo-1-naphthaleneethanol, with a bromine atom *peri* to the alkyl alcohol chain, creates a unique steric and electronic environment that is not replicated by isomers (e.g., 1-bromo-2-naphthaleneethanol) or analogs with different spacer lengths (e.g., methanol or propanol derivatives) . Its role as a specific intermediate in the synthesis of functionalized naphthalenes for liquid crystals and fluorescent materials, as cited in patents by Brummond [1], underscores that its value is tied to a precise molecular architecture that cannot be met by a generic 'bromonaphthalene' substitute.

Isomer 1-Bromo-2-naphthaleneethanol cannot form the cofacial peri architecture essential for sensor design.
Spacer Methanol or propanol analogs shift lipophilicity and hydrogen-bonding geometry, altering downstream properties.
Patent Brummond patents specify the 1,8-bromoethanol substitution pattern for liquid crystal and fluorescence applications.

Quantitative Differentiation from Key Analogs


Spacer Length Shifts Physicochemical Properties

The ethanol spacer in 8-Bromo-1-naphthaleneethanol significantly impacts its acidity (pKa) and lipophilicity (LogP) compared to the direct methanol analog, 8-bromo-1-naphthalenemethanol. While both are predicted values, the difference in hydrogen bond donor/acceptor geometry influences solubility and formulation behavior .

Spacer Length Shifts Properties
Data to verify
Ethanol spacer vs methanol analog: lipophilicity and H-bonding capacity differ
Predicted property differences guide selection for lipophilicity tuning
Values predicted; direct LogP not available
Physicochemical profiling Lead optimization Property prediction

Synthetic Yield Benchmark Comparison

The synthesis of 8-Bromo-1-naphthaleneethanol from 1,8-dibromonaphthalene is reported with a published yield of 56.9% . This can be compared to the synthesis of the shorter methanol analog from 8-bromo-1-naphthoic acid, which has been reported with a yield of approximately 52% . This suggests a modest yield advantage for the ethanol derivative under specific conditions.

Synthetic Yield Benchmark
Reported
56.9% isolated yield vs ~52% for methanol analog
Modestly higher yield may support cost-efficient scale-up
Cross-study comparison; conditions differ
Synthetic methodology Process chemistry Cost of goods

Peri-Substitution Enables Unique Cofacial Scaffolds

The 1,8-substitution pattern is critical for constructing cofacial, π-stacked systems. The bromine atom in 8-Bromo-1-naphthaleneethanol serves as a handle for Suzuki or Stille couplings to install a second aromatic ring at the 8-position, leading to 1,8-diarylnaphthalenes. This structural motif is used to create photoluminescent sensors and liquid crystalline materials [1]. Compounds lacking the *peri*-bromine, such as 1-bromo-2-naphthaleneethanol, cannot form this specific cofacial architecture [2].

Peri-Substitution Enables Cofacial Scaffolds
Class-level
1,8-substitution allows cofacial diarylnaphthalenes; 1-bromo-2-naphthaleneethanol does not
Critical structural capability for fluorescent sensors and liquid crystals
Patent and literature support architecture requirement
Materials chemistry Fluorescent sensors Liquid crystals

Distinct Acidity Profile vs. Phenolic Analogs

As an aliphatic alcohol, 8-Bromo-1-naphthaleneethanol is significantly less acidic than phenolic analogs like 1-bromo-2-naphthol. The predicted pKa of 14.71 indicates that it will remain predominantly unionized under physiological and most laboratory pH conditions, whereas 1-bromo-2-naphthol, with a predicted pKa of 7.28 , will be substantially ionized at physiological pH. This leads to vastly different solubility, permeability, and reactivity profiles.

Acidity Profile vs Phenolic Analogs
Data to verify
Predicted pKa 14.7 (alcohol) vs 7.3 (naphthol analog)
Over 10⁷-fold less ionizable; remains neutral under physiological pH
Predicted values guide ionization-sensitive assay design
ADME prediction Chemical biology Functional group tolerance

High-Value Application Scenarios


Cofacial Diarylfluorescent Sensor Synthesis

The compound's 1,8-substitution pattern, as discussed in its structural differentiation, makes it a critical precursor for creating conformationally stable 1,8-diarylnaphthalenes. These molecules are specifically designed for photoluminescent ion-selective recognition, where the parallel, cofacial arrangement of the aryl rings is essential for signal transduction [1]. Procuring 8-Bromo-1-naphthaleneethanol is mandatory for accessing this precise architecture, as isomers cannot form the same sterically constrained motif.

Medicinal Chemistry Intermediate with Neutral Alcohol Handle

For drug discovery programs where a non-ionizable, lipophilic alcohol is required, 8-Bromo-1-naphthaleneethanol offers a distinct advantage over phenolic analogs. Its predicted pKa of 14.71 ensures it remains unionized and membrane-permeable at physiological pH, providing a neutral anchor for prodrug strategies or for optimizing logD without introducing a negative charge [1]. Its bromine atom further allows late-stage functionalization via cross-coupling.

Process-Scale Synthesis of Liquid Crystal Precursors

The published synthetic yield of 56.9% from a well-defined, patent-backed process provides a basis for cost estimation and scale-up in liquid crystal material production [1]. The compound's role as a precursor to functionalized naphthalenes with tailored thermotropic properties, as described in the Brummond patents, positions it as a specialty building block for advanced display technologies .

Solvatochromatic Fluorescent Probe Development

The compound is an entry point to a class of functionalized naphthalenes exhibiting solvatochromatic fluorescence with high quantum yields and significant Stokes shifts [1]. Its procurement is central to synthesizing probe libraries for studying solvent polarity, protein microenvironments, and membrane dynamics.

Application
Selection Property
Validation Focus
Cofacial diarylfluorescent sensor synthesis
1,8-peri-substitution pattern
Cofacial architecture requirement review
Medicinal chemistry intermediate with neutral alcohol handle
Non-ionizable aliphatic alcohol
logD optimization and membrane permeability assessment
Process-scale synthesis of liquid crystal precursors
Reported synthetic yield and patent-defined route
Scale-up feasibility and cost-model review
Solvatochromatic fluorescent probe development
Solvatochromatic fluorescence scaffold
Quantum yield and Stokes shift characterization
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